2-硝基蒽

描述

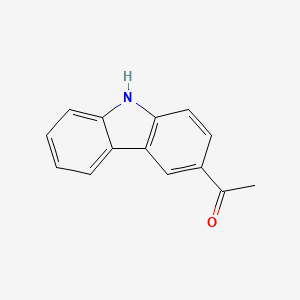

2-Nitroacridine is a derivative of acridine, a class of compounds that have been extensively researched over the years due to their wide range of applications in pharmacology and industry . Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences .

Synthesis Analysis

The synthesis of acridine derivatives involves various steps of synthetic transformation . For instance, when 2-aminobenzophenone was combined with cyclohexanone in the presence of TBHP and TFA at 110 °C, the end product was 9-phenylacridine .Molecular Structure Analysis

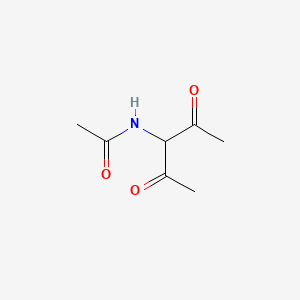

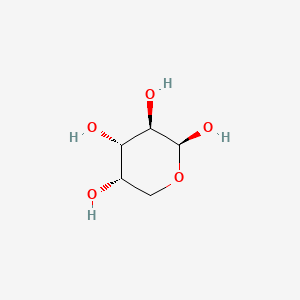

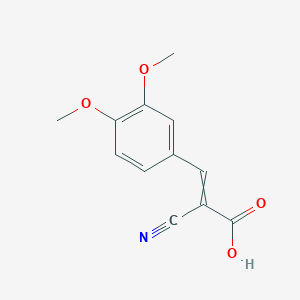

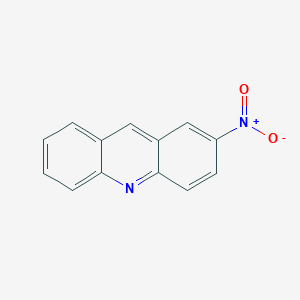

The molecular formula of 2-Nitroacridine is C13H8N2O2 . It is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives, including 2-Nitroacridine, are known for their ability to donate electrons and their high thermal stability . They are also known for their intercalation into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions .Physical And Chemical Properties Analysis

2-Nitroacridine has a molecular weight of 224.21 g/mol . It has a topological polar surface area of 58.7 Ų and a complexity of 302 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .科学研究应用

腐蚀抑制: 2-硝基蒽衍生物已被研究作为腐蚀抑制剂的潜在候选。例如,2-硝基蒽酮在酸性溶液中显示出作为低碳钢腐蚀抑制剂的有希望结果。该研究利用了各种技术,如重量损失测量、动电位极化测量和电化学阻抗谱,来评估其有效性。在25°C时,该化合物浓度为5mM时,最大抑制效率为94.96%,主要抑制阳极反应(Aslam et al., 2020)。

癌症研究: 2-硝基蒽衍生物,特别是1-硝基蒽衍生物,已被广泛研究用于癌症治疗。这些化合物以其在癌细胞中的DNA结合和细胞毒性特性而闻名。研究重点是修改这些化合物以增强其抗肿瘤功效并减少全身毒性。例如,对9-(2′-羟乙基氨基)-4-甲基-1-硝基蒽(C-1748)的研究表明其对人前列腺癌异种移植瘤具有高抗肿瘤功效,低致突变性和毒性(Ashok et al., 2007)。

致突变潜力分析: 进行了比较研究以分析各种1-硝基蒽衍生物的致突变潜力。这些研究对评估这些化合物作为化疗药物的安全性和潜在副作用至关重要。例如,一项比较C-857和C-1748的研究发现,C-1748的致突变潜力明显较低,同时保持高抗肿瘤效果,使其成为临床开发的有希望候选(Narayanan et al., 2005)。

DNA相互作用和凋亡诱导: 对2-硝基蒽衍生物的研究还集中在它们与DNA的相互作用以及在癌细胞中诱导凋亡的能力上。研究表明,这些化合物可以插入DNA并在各种癌细胞系中诱导细胞死亡。例如,某些1,3-二甲基-6-硝基蒽衍生物被发现与DNA相互作用,并有效诱导人乳腺癌细胞凋亡(Zhou et al., 2018)。

分子二极管开发: 一些研究探讨了在分子二极管开发中使用2-硝基蒽衍生物的可能性。这些二极管可以潜在用于存储设备或纳米致动器,通过给分子充电施加偏压来控制(Derosa et al., 2003)。

作用机制

Target of Action

2-Nitroacridine, like other acridine derivatives, primarily targets DNA . The planar structure of acridine allows it to intercalate into the double-stranded DNA . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .

Mode of Action

The mode of action of 2-Nitroacridine involves DNA intercalation . The planar form of acridine allows it to sandwich itself between the base pairs of the double helix, causing the helical structure to unwind . This intercalation is fueled by charge transfer and π-stacking interactions .

Biochemical Pathways

The intercalation of 2-Nitroacridine into DNA affects various biological processes involving DNA and related enzymes . .

Pharmacokinetics

The development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Result of Action

2-Nitroacridine has been found to be effective in inducing apoptotic cell death . It was more effective than the basic compound A (9-chloro-1-nitroacridine) in inducing apoptosis . The cytotoxicity of 2-Nitroacridine correlates with a decreased ability to reduce the tetrazolium salt XTT by mitochondria .

安全和危害

未来方向

Acridine derivatives, including 2-Nitroacridine, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a main topic of recent research .

属性

IUPAC Name |

2-nitroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-15(17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPQAGMSICPBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305402 | |

| Record name | 2-Nitroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitroacridine | |

CAS RN |

29808-81-9 | |

| Record name | NSC170669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。